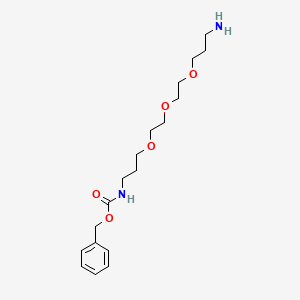6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
CAS No.: 220156-99-0
Cat. No.: VC2044376
Molecular Formula: C18H30N2O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 220156-99-0 |
|---|---|
| Molecular Formula | C18H30N2O5 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21) |
| Standard InChI Key | CECJHYCDLBHBKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
Introduction
Chemical Identity and Structural Characteristics
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is an organic compound with the molecular formula C18H30N2O5 and a molecular weight of 354.4 g/mol. The compound's IUPAC name is benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate, which indicates its complex structure featuring multiple ether linkages and functional groups.
This compound belongs to the class of polyethylene glycol (PEG) derivatives with terminal functional groups. It contains three oxygen atoms in the main chain, creating the "trioxa" portion of its common name, along with two nitrogen atoms that serve as key reactive sites. The phenylmethyl (benzyl) group acts as a protecting group for one terminus of the molecule.
Structural Identifiers and Descriptors
The compound can be precisely identified through various chemical notation systems as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 220156-99-0 |
| Molecular Formula | C18H30N2O5 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21) |
| Standard InChIKey | CECJHYCDLBHBKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
| PubChem Compound ID | 12148608 |
Physical and Chemical Properties
Structural Features and Reactivity
The compound's structure includes several key features that determine its chemical behavior:
-
A benzyl carbamate group (Cbz or Z-protecting group) at one terminus
-
Three ether linkages creating the trioxa backbone
-
A primary amine group at the other terminus
-
A flexible carbon chain that provides conformational adaptability
These structural elements contribute to the compound's solubility profile, reactivity patterns, and biological interactions. The primary amine group serves as a nucleophilic site for further functionalization, while the benzyl carbamate group can be selectively removed under specific conditions, making this compound particularly valuable in multistep synthesis applications.
Research Applications and Significance
Role in Biological Research
The most significant research application of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester appears in studies investigating autophagosome biogenesis. In particular, the compound has been utilized in research examining the cholesterol transfer protein GRAMD1A and its regulatory functions. This research, published by Laraia et al. in Nature Chemical Biology in 2019, provides important insights into the mechanisms underlying autophagy regulation.
The study's findings suggest that molecules containing the structural features present in this compound may interact with cellular machinery involved in membrane dynamics and vesicle formation processes critical to autophagy. The compound's ability to span lipid membranes or interact with membrane-associated proteins may contribute to its utility in such research contexts.
Synthetic Applications
The bifunctional nature of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester makes it valuable as:
-
A linker molecule in bioconjugation chemistry
-
A spacer unit in the design of targeted drug delivery systems
-
A building block for the synthesis of more complex molecules with specific spatial arrangements
-
A reagent for surface modification of nanomaterials and analytical platforms
The presence of both a protected carboxylic acid functionality (as the benzyl ester) and a free amine group enables orthogonal reaction pathways, allowing for controlled stepwise synthesis of complex molecular architectures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume